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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

Cat. No.: B3382470

3,4,5-Trifluorocinnamic acid, a halogenated derivative of the naturally occurring
phenylpropanoid, cinnamic acid, represents a molecule of significant interest in the fields of
medicinal chemistry and materials science. The strategic placement of three fluorine atoms on
the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and
metabolic stability compared to its non-fluorinated parent. In drug development, the
incorporation of fluorine is a well-established strategy to enhance pharmacokinetic and
pharmacodynamic properties, such as improving metabolic stability by blocking sites of
oxidative metabolism, increasing binding affinity through favorable electrostatic interactions,
and modulating acidity (pKa) to optimize solubility and cell permeability.

This guide serves as a comprehensive technical resource on the core physical properties of
3,4,5-Trifluorocinnamic acid. As senior application scientists, our objective is to synthesize
the available data with practical, field-proven insights into the experimental methodologies used
for its characterization. This document provides not just data, but the context and causality
behind its measurement, ensuring a trustworthy and authoritative foundation for its use in
research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its
application in synthesis and formulation. The data presented below have been consolidated
from supplier technical data sheets. It is crucial to note that while some values are derived from
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experimental measurements, others are predicted through computational models and should
be regarded as such.

Property Value Reference(s)
CAS Number 152152-19-7 [1][2]
Molecular Formula CoHsF30:2 [2][3]
Molecular Weight 202.13 g/mol [2][3]

Light creamy lemon to white
Appearance _ [4]
powder/solid

Melting Point 195 - 199 °C (lit.) [4]
Boiling Point 273.8 £ 35.0 °C (Predicted) [4]
Density 1.468 + 0.06 g/cm3 (Predicted) [4]
pKa 4.13 £ 0.10 (Predicted) [4]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3,4,5-
Trifluorocinnamic acid. While specific, published spectra for this exact molecule are not
readily available, we can predict the expected spectral features based on its structure and data
from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For 3,4,5-
Trifluorocinnamic acid, the following characteristic absorption bands are expected:

e ~3300-2500 cm~1 (broad): O-H stretching of the carboxylic acid, typically broadened due to
hydrogen bonding.

e ~1700-1680 cm™1 (strong, sharp): C=0 stretching of the a,3-unsaturated carboxylic acid.
Conjugation slightly lowers the frequency compared to a saturated carboxylic acid.

e ~1640 cm~* (medium): C=C stretching of the alkene portion of the cinnamate structure.
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e ~1300-1000 cm~1 (strong): C-F stretching vibrations from the trifluorinated phenyl ring.
These are typically strong and sharp absorptions found in the fingerprint region.

e ~980 cm~! (medium): Out-of-plane C-H bend characteristic of a trans-alkene, providing
confirmation of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the
molecule in solution.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple and highly
informative.

o Abroad singlet peak for the acidic proton of the carboxylic acid (-COOH), typically found
far downfield (>10 ppm), though its visibility can depend on the solvent used.

o Two doublets in the vinyl region (6.0-8.0 ppm) corresponding to the -CH=CH- protons. The
trans-relationship is confirmed by a large coupling constant (J) of approximately 16 Hz.

o Asignal for the two aromatic protons (Ar-H). Due to the molecule's symmetry, these two
protons are chemically equivalent. They will be split by the adjacent fluorine atoms (F3 and
F5) and the more distant F4 fluorine, likely resulting in a complex multiplet, potentially a
triplet of doublets.

e 13C NMR: The carbon spectrum will show nine distinct signals.
o The carbonyl carbon (C=0) of the carboxylic acid will appear around 167-170 ppm.
o The two vinyl carbons (-CH=CH-) will be in the 115-145 ppm range.

o The aromatic carbons will appear in the 110-160 ppm range. Critically, the carbons directly
bonded to fluorine will exhibit large one-bond coupling constants (1JC-F), and other
aromatic carbons will show smaller two- or three-bond couplings, which can be invaluable
for definitive signal assignment.

e 19F NMR: As a fluorinated compound, °F NMR is essential for characterization.[5]
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o Due to symmetry, two signals are expected.

o The fluorine at the 4-position (F4) will appear as a triplet, as it is coupled to the two
equivalent fluorines at the 3- and 5-positions.

o The fluorines at the 3- and 5-positions (F3, F5) are chemically equivalent and will appear
as a doublet, coupled to the single fluorine at the 4-position. The chemical shifts for
aromatic fluorines typically fall within the -100 to -170 ppm range relative to a CFCls
standard.[6]

Experimental Methodology: Melting Point
Determination by Differential Scanning Calorimetry
(DSC)

Expertise & Rationale: The melting point is a critical indicator of purity. While capillary methods
are common, Differential Scanning Calorimetry (DSC) provides a more detailed and
quantitative thermal profile.[7] It measures the difference in heat flow between the sample and
a reference as a function of temperature. The resulting thermogram gives the onset
temperature of melting and the peak maximum, as well as the enthalpy of fusion (AHfus), which
is the energy required to melt the sample. This protocol is self-validating; a sharp, well-defined
melting peak is indicative of a high-purity sample, whereas a broad peak suggests the
presence of impurities or multiple crystalline forms.

Step-by-Step Protocol:

 Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a
certified indium standard (Melting Point: 156.6 °C, AHfus: 28.45 J/g). This ensures the
accuracy of the measurements.

o Sample Preparation: Accurately weigh 2-5 mg of 3,4,5-Trifluorocinnamic acid into a
standard aluminum DSC pan.

o Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This
prevents any loss of sample due to sublimation. An identical empty, sealed pan should be
used as the reference.
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e Thermal Program: Place both the sample and reference pans into the DSC cell. Purge the
cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive
atmosphere.

o Data Acquisition: Heat the sample at a controlled linear rate, typically 10 °C/min, from a
starting temperature well below the expected melting point (e.g., 30 °C) to a temperature well
above it (e.g., 220 °C).

o Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an
endothermic peak corresponding to the melting event. Determine the onset temperature (the
intersection of the baseline with the leading edge of the peak) and the peak temperature.
The integrated area of the peak is proportional to the enthalpy of fusion.

Workflow Visualization
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Caption: Workflow for Melting Point Determination using DSC.
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Solubility Profile and Handling

Solubility: While quantitative public data is limited, cinnamic acids are generally poorly soluble
in water and freely soluble in many organic solvents. For 3,4,5-Trifluorocinnamic acid, good
solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO),
dimethylformamide (DMF), tetrahydrofuran (THF), and acetone, as well as in alcohols like
methanol and ethanol. Its utility in agueous buffers for biological assays will be highly pH-
dependent, with solubility increasing significantly above its pKa as the carboxylate salt is
formed.

Storage and Handling: 3,4,5-Trifluorocinnamic acid should be stored under an inert
atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term
stability.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be
worn when handling the compound, as it is classified as an irritant.

Conclusion

3,4,5-Trifluorocinnamic acid is a valuable building block for chemical synthesis, offering the
advantageous physicochemical properties conferred by its trifluorinated phenyl ring. This guide
has consolidated its core physical properties, including its high melting point and predicted
pKa, and outlined the expected spectroscopic signatures for robust identification. The detailed
DSC protocol provides a reliable, self-validating method for thermal analysis and purity
assessment. A comprehensive understanding of these physical properties is the essential first
step for any researcher aiming to leverage this versatile compound in drug discovery, materials
science, or other advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


http://www.thegoodscentscompany.com/data/rw1182681.html
http://www.thegoodscentscompany.com/data/rw1182681.html
https://foodb.ca/compounds/FDB023019
https://en.wikipedia.org/wiki/Cinnamic_acid
https://pubs.acs.org/doi/10.1021/acsomega.0c05510
https://pubmed.ncbi.nlm.nih.gov/24662760/
https://pubmed.ncbi.nlm.nih.gov/24662760/
https://www.benchchem.com/pdf/Thermochemical_Properties_of_Fluorinated_Cinnamic_Acids_A_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.benchchem.com/product/b3382470#3-4-5-trifluorocinnamic-acid-physical-properties
https://www.benchchem.com/product/b3382470#3-4-5-trifluorocinnamic-acid-physical-properties
https://www.benchchem.com/product/b3382470#3-4-5-trifluorocinnamic-acid-physical-properties
https://www.benchchem.com/product/b3382470#3-4-5-trifluorocinnamic-acid-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3382470?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3382470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

